molecular formula C13H13NO3 B1296912 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione CAS No. 3197-25-9

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1296912
CAS RN: 3197-25-9
M. Wt: 231.25 g/mol
InChI Key: DPATUMDQWSJANG-UHFFFAOYSA-N
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Description

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, also known as OPD, is an organic compound that is part of the isoindole family. OPD is a heterocyclic compound with a five-membered ring structure, consisting of an oxygen atom, four carbon atoms, and a nitrogen atom. OPD is a colorless solid that is soluble in water and has a melting point of 101-102 °C. OPD is a versatile compound that is used in a variety of scientific and industrial applications, including synthesis methods, scientific research applications, and biochemical and physiological effects. In

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, such as oxindoles and their derivatives, have been extensively studied for their pharmacological potential. Oxindoles, including compounds structurally related to 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, exhibit a wide range of biological activities. These activities span from anti-cancer, anti-HIV, antidiabetic, to antibacterial effects, highlighting their versatility in drug development (Kaur et al., 2016)[https://consensus.app/papers/oxindole-chemical-prism-carrying-plethora-benefits-kaur/138db86894175c3988fe6eaf884934a4/?utm_source=chatgpt].

Contributions to Material Science

Heterocyclic compounds like this compound are also significant in material science. For instance, diketopyrrolopyrroles, with structural similarities to the compound , have found utility in high-quality pigments, field-effect transistors, and solar cells, underscoring the potential of such molecules in advancing material science technologies (Grzybowski & Gryko, 2015)[https://consensus.app/papers/diketopyrrolopyrroles-synthesis-reactivity-optical-grzybowski/da5446a99ba65722a3786239bf091b09/?utm_source=chatgpt].

Environmental and Agricultural Applications

In the environmental and agricultural sectors, the derivatives of 1,3-diones, akin to this compound, have been employed as herbicides, illustrating their potential utility in managing pests and contributing to sustainable agricultural practices (Carles et al., 2017)[https://consensus.app/papers/mesotrione-herbicide-efficiency-effects-fate-carles/54d74d9e78875d9cb14363c5c7da6b7c/?utm_source=chatgpt].

Biodegradable Polymers from Renewable Resources

Furthermore, research into compounds derived from renewable resources, such as 1,4:3,6-dianhydrohexitols, suggests the possibility of developing biodegradable polymers. Given the structural and functional diversity of heterocyclic compounds, it is plausible that this compound or its derivatives could contribute to advancements in creating sustainable materials (Fenouillot et al., 2010)[https://consensus.app/papers/polymers-1436dianhydrohexitols-isoidide-review-fenouillot/d1f352b59de3571a9632e3486cbe1f89/?utm_source=chatgpt].

Biochemical Analysis

Biochemical Properties

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain esterases and lipases, which are enzymes involved in the hydrolysis of ester bonds . The nature of these interactions is primarily inhibitory, where this compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain fungal cells, derivatives of this compound have been shown to inhibit growth and induce apoptosis . This suggests that this compound can affect cellular viability and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting esterases and lipases . The compound binds to the active site of these enzymes, leading to a conformational change that inhibits their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in vitro has been associated with sustained inhibition of target enzymes and prolonged effects on cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it may cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and lipases, influencing metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of various metabolites, which can further interact with cellular components and affect overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can affect its interactions with target enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects.

properties

IUPAC Name

2-(4-oxopentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPATUMDQWSJANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284708
Record name 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3197-25-9
Record name 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
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Record name NSC 38564
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Record name 3197-25-9
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Record name 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-oxopentyl)
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Synthesis routes and methods

Procedure details

24.59 g (132.8 mmol) of potassium phthalimide are added to a solution of 14.3 ml (124.4 mmol) of 5-chloro-2-pentanone in 100 ml of DMF and the mixture is left to stir at room temperature for 3 h and at 60° C. for 30 h. After filtering, the filtrate is partitioned between water and dichloromethane. The phases are separated and the organic phase is washed successively with water, twice with an 0.2N solution of NaOH and water and then dried over sodium sulfate. After filtering, the solvent is removed in vacuo and the residue is chromatographed through silica gel using heptane/ethyl acetate=6/4. 9.8 g (34%) of (14.1) are obtained after concentrating the product fractions.
Quantity
24.59 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
34%

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